Acetyl bromide

Overview

Description

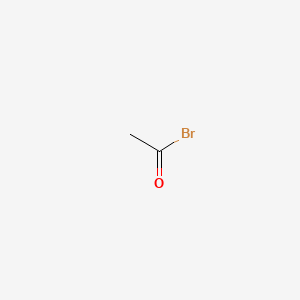

Acetyl bromide (CH₃COBr) is a highly reactive acyl bromide widely utilized as an acetylating agent in organic synthesis. It is a colorless to light yellow liquid with a pungent odor, boiling at 76–77°C, and reacts violently with water, alcohols, and bases, releasing hydrogen bromide (HBr) and carbonyl bromide (COBr₂) . Its primary applications include:

- Acetylation reactions in pharmaceuticals, agrochemicals, and dyes, where it protects hydroxyl (-OH) groups .

- Synthesis of glycosyl bromides from sugars, critical for carbohydrate chemistry .

- Lignin quantification in plant tissues, offering higher recovery and reproducibility compared to Klason and thioglycolic acid methods .

Handling requires stringent safety measures due to its corrosive nature and toxic gas emissions. Storage must avoid moisture, and personal protective equipment (PPE) is mandatory .

Preparation Methods

Traditional Synthesis Methods

Reaction of Acetic Acid with Phosphorus Tribromide

The classical method involves reacting acetic acid (CH₃COOH) with phosphorus tribromide (PBr₃) under controlled conditions. The reaction proceeds via nucleophilic acyl substitution:

Early implementations faced challenges such as incomplete conversion (55–60% yield) and side reactions due to phosphorous acid (H₃PO₃) polymerization . Excessive temperatures (>45°C) exacerbated these issues, leading to byproducts like bromothis compound .

Bromination of Acetic Anhydride

An alternative approach uses bromine (Br₂) and acetic anhydride ((CH₃CO)₂O) at elevated temperatures (80–125°C). However, this method requires precise bromine stoichiometry to avoid over-bromination, which generates toxic HBr gas and reduces yields to ~45% . Industrial adoption is limited due to safety hazards and high purification costs .

Modern Industrial Synthesis: Phosphorus Tribromide-Acetic Anhydride System

A breakthrough method (CN104529745A) combines acetic acid, acetic anhydride, and phosphorus tribromide in a 1:1:1 molar ratio, achieving near-quantitative yields . The reaction mechanism avoids bromine gas and minimizes side products through synergistic dehydration:

Optimized Reaction Parameters

-

Temperature: 20–40°C (prevents phosphorous acid polymerization) .

-

Distillation: Normal pressure (80°C, 6–8 h) followed by vacuum distillation (−0.06 MPa, 2 h) .

Table 1: Performance Comparison of this compound Synthesis Methods

| Method | Yield (%) | Purity (%) | Byproducts | Scalability |

|---|---|---|---|---|

| PBr₃ + CH₃COOH (Classic) | 55–60 | 90 | H₃PO₃, bromoacetyl | Moderate |

| Br₂ + (CH₃CO)₂O | 45 | 85 | HBr, bromoacetyl | Low |

| PBr₃ + CH₃COOH/(CH₃CO)₂O | 98.6 | 98.6 | HPO₃ | High |

Mechanistic Insights and Side Reaction Mitigation

Role of Acetic Anhydride

Acetic anhydride consumes water generated during phosphorous acid polymerization, shifting equilibrium toward this compound formation . This eliminates the need for bromine and suppresses HBr evolution .

Distillation Optimization

Vacuum distillation at 80°C and −0.06 MPa ensures rapid separation of this compound from non-volatile hexametaphosphate residues . Residual phosphorous acid is recovered via hydrolysis:

Yielding 98.6% pure phosphorous acid as a marketable byproduct .

Analytical Validation and Quality Control

Gas Chromatography (GC)

GC analysis of industrial batches confirms >98% purity with retention times consistent with this compound standards .

This compound Assay for Lignin

Although primarily a synthesis report, it is noteworthy that this compound’s reactivity is exploited in lignin quantification. The assay’s precision (validated by PLOS ONE) relies on this compound’s ability to solubilize lignin without degrading polysaccharides at 50°C .

Chemical Reactions Analysis

Hydrolysis: Reaction with Water

Acetyl bromide undergoes rapid and violent hydrolysis in the presence of water, producing acetic acid (CH₃COOH) and hydrobromic acid (HBr):

-

Mechanism : Nucleophilic acyl substitution, where water attacks the carbonyl carbon, displacing bromide.

-

Hazards : Generates toxic HBr gas and is highly exothermic, requiring careful handling .

| Parameter | Value | Source |

|---|---|---|

| Enthalpy of reaction | -97.53 kJ/mol (liquid) | |

| Reaction rate | Rapid (completes in seconds) |

Nucleophilic Substitution Reactions

This compound reacts with nucleophiles like alcohols and amines to form esters and amides, respectively:

With Alcohols

With Amines

Reactions with Bases

This compound reacts vigorously with inorganic and organic bases:

-

Example : Reaction with sodium hydroxide:

Thermal Decomposition

At elevated temperatures, this compound decomposes into toxic products:

| Decomposition Condition | Products | Hazard Level |

|---|---|---|

| >75°C | Br₂, CO, CH₃- | High toxicity |

Reactivity with Ethers and Metals

This compound reacts explosively with diisopropyl ether in the presence of trace metal salts (e.g., Cu, Fe):

Thermochemical Data

| Property | Value | Source |

|---|---|---|

| Boiling Point | 75–77°C | |

| ΔfH° (gas) | -196 ± 3 kJ/mol | |

| Vapor Pressure | 122.95 mmHg at 20°C |

Scientific Research Applications

Synthesis of Fine Chemicals

Acetyl bromide is extensively used as an acetylating agent in organic synthesis. It reacts with alcohols and amines to produce acetate esters and acetamides, respectively. This property is crucial in the production of various organic compounds, including:

- Pharmaceuticals : this compound is employed in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of anti-HIV agents .

- Agrochemicals : It plays a role in creating herbicides and pesticides by modifying existing chemical structures to enhance efficacy .

Lignin Determination

One of the most notable applications of this compound is in the determination of lignin concentrations in plant materials. The This compound method has been developed as a rapid and sensitive spectrophotometric technique for quantifying lignin content, particularly in woody plants. This method has undergone various modifications to optimize its effectiveness:

- Methodology : The process involves treating plant samples with this compound at controlled temperatures to minimize the degradation of polysaccharides like xylans, which can interfere with lignin quantification .

- Case Study : Research comparing different methods for lignin quantification found that the this compound method provided superior recovery rates across various plant tissues, making it a preferred choice among researchers .

Chemical Reactions

This compound participates in several chemical reactions that are significant for producing other compounds:

- Hydrolysis : When exposed to water, this compound hydrolyzes rapidly to form acetic acid and hydrobromic acid, which can be utilized in further chemical reactions .

- Reactivity with Amines : Its ability to react with amines allows for the synthesis of various acetamides, which are essential intermediates in organic chemistry .

Environmental and Safety Considerations

While this compound is useful, it also poses certain hazards:

- Toxicity : this compound can irritate the lungs and skin upon exposure, necessitating careful handling procedures to mitigate risks associated with its use .

- Chemical Stability : The compound is unstable when mixed with water or alcohols, leading to violent decomposition reactions that produce hazardous gases .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Fine Chemicals Synthesis | Used as an acetylating agent for esters and amides | Enhances chemical properties |

| Pharmaceuticals | Synthesis of active pharmaceutical ingredients | Critical for drug development |

| Agrochemicals | Modification of herbicides and pesticides | Improves efficacy and selectivity |

| Lignin Quantification | Rapid method for determining lignin content in plant materials | High sensitivity and reliability |

| Chemical Reactions | Hydrolysis and reactivity with amines | Versatile applications in organic synthesis |

Mechanism of Action

Acetyl bromide exerts its effects primarily through acetylation reactions. It reacts with nucleophiles such as alcohols and amines, transferring the acetyl group to form acetate esters and acetamides, respectively. This reaction is facilitated by the presence of a strong electrophilic carbonyl carbon in this compound, which is highly reactive towards nucleophiles .

Comparison with Similar Compounds

Comparison with Acyl Halides

Acetyl Bromide vs. Acetyl Chloride (CH₃COCl)

| Property | This compound | Acetyl Chloride |

|---|---|---|

| Reactivity | Higher (Br⁻ is a better leaving group) | Moderate |

| Boiling Point | 76–77°C | 52°C |

| Hazard | Releases HBr and COBr₂ | Releases HCl |

| Applications | Specialized acetylation (e.g., glycosides) | Broad industrial use (e.g., aspirin synthesis) |

Acetyl chloride is cheaper and less hazardous but less reactive, making this compound preferable in reactions requiring rapid acetylation .

This compound vs. Propionyl Bromide (CH₃CH₂COBr)

| Property | This compound | Propionyl Bromide |

|---|---|---|

| Structure | C2 acyl bromide | C3 acyl bromide |

| Reactivity | Higher due to shorter chain | Slightly lower |

| Applications | Pharmaceuticals, lignin analysis | Propionylation in niche syntheses |

Propionyl bromide’s longer alkyl chain reduces volatility (higher boiling point) but limits its utility compared to this compound .

Comparison with Alkyl Bromides

Allyl Bromide (CH₂=CHCH₂Br)

| Property | This compound | Allyl Bromide |

|---|---|---|

| Reactivity | Acylating agent | Allylating agent |

| Toxicity | Corrosive, releases HBr | Carcinogenic, alkylating |

| Applications | Acetylation | Polymer crosslinking, organic intermediates |

Allyl bromide’s toxicity and carcinogenicity restrict its use compared to this compound’s specialized acetylation roles .

Ethyl Bromide (CH₃CH₂Br)

| Property | This compound | Ethyl Bromide |

|---|---|---|

| Volatility | Moderate (76–77°C) | High (38°C) |

| Applications | Chemical synthesis | Former refrigerant, ethylating agent |

Ethyl bromide’s high volatility and phased-out industrial uses contrast with this compound’s niche synthetic applications .

Comparison with Brominated Carboxylic Acids

Bromoacetic Acid (BrCH₂COOH)

| Property | This compound | Bromoacetic Acid |

|---|---|---|

| Functionality | Acyl bromide | Carboxylic acid with Br |

| Reactivity | Acetylates -OH groups | Alkylates amines, thiols |

| Applications | Pharmaceuticals | Herbicide synthesis |

Bromoacetic acid’s solid state and dual functional groups make it suitable for alkylation, unlike this compound’s specialized acetylation .

Data Tables

Table 1: Physical Properties

| Compound | Boiling Point (°C) | Reactivity with Water |

|---|---|---|

| This compound | 76–77 | Violent (HBr, COBr₂) |

| Acetyl chloride | 52 | Violent (HCl) |

| Allyl bromide | 71 | Moderate (HBr) |

| Ethyl bromide | 38 | Slow (HBr) |

Biological Activity

Acetyl bromide (CH₃COBr) is a chemical compound that has garnered interest in various fields, particularly in organic chemistry and biological research. Its biological activity is primarily studied in the context of its applications in lignin quantification and its interactions with biological molecules.

Overview of this compound

This compound is a colorless liquid that serves as an acetylating agent. It is known for its reactivity with hydroxyl groups, making it useful in organic synthesis and analytical chemistry. The compound is also recognized for its potential biological effects, including toxicity and irritant properties.

1. Lignin Quantification

One of the significant applications of this compound is in the quantification of lignin in plant materials. The This compound assay has been developed to measure lignin concentrations rapidly and sensitively. This method involves the degradation of lignin to form soluble acetyl derivatives, which can be quantified spectrophotometrically.

- Mechanism : this compound reacts with lignin, leading to the formation of acetyl derivatives on free hydroxyl groups and bromide substitution on the α-carbon hydroxyl groups of the lignin backbone. This reaction allows for complete solubilization of lignin, which can then be measured at a wavelength of 280 nm .

- Sensitivity : The assay has been shown to be effective across various plant tissues, providing consistent results compared to traditional methods like the Klason method and thioglycolic acid method .

| Method | Sensitivity | Recovery Rate | Notes |

|---|---|---|---|

| This compound Assay | High | Similar or better than other methods | Fast and simple |

| Klason Method | Moderate | Lower recovery in less lignified tissues | More complex |

| Thioglycolic Acid Method | Low | Up to 95% lower recovery | Significant losses during procedure |

2. Toxicological Studies

This compound is classified as a corrosive substance that can cause severe irritation to skin, eyes, and respiratory tract upon exposure. While it has not been shown to cause cancer in animal studies, it poses significant health risks through acute and chronic exposure .

- Acute Effects : Exposure can lead to irritation of the nose and throat, coughing, and potential pulmonary edema .

- Chronic Effects : Long-term exposure may result in bronchitis and chronic skin irritation .

Case Study 1: Lignin Measurement in Sugarcane

A study conducted on sugarcane bagasse utilized the this compound assay to determine lignin concentration. Results indicated that this method provided reliable measurements compared to other traditional methods, enhancing efficiency in biomass research .

Case Study 2: Optimization of Reaction Conditions

Research focused on optimizing reaction conditions for the this compound assay revealed that temperature and reaction time significantly impact lignin solubilization. Lowering the temperature from 70°C to 50°C while extending reaction time improved results by minimizing polysaccharide degradation .

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing acetyl bromide, and how do reaction conditions influence yield?

this compound is typically synthesized via two primary methods:

- Bromination of acetic anhydride : Bromine is added to acetic anhydride at 80°C, followed by refluxing at 95–125°C for ~2.5 hours. Fractional distillation refines the product .

- Reaction of acetic acid with phosphorus tribromide : . This method avoids water contamination, critical for preventing hydrolysis . Key considerations : Moisture control is essential, as this compound reacts violently with water. Yield optimization requires precise temperature control and inert atmospheres.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and vapor respirators are mandatory due to its corrosive nature .

- Ventilation : Use fume hoods to prevent inhalation of toxic vapors (TLV: 0.1 ppm) .

- Spill management : Neutralize spills with inert adsorbents (e.g., sand) and avoid water, which generates corrosive HBr gas .

- Storage : Keep in airtight, corrosion-resistant containers (e.g., glass) away from metals and moisture .

Q. How do physical properties like boiling point and vapor pressure impact experimental design?

this compound’s low boiling point (75–77°C) and high density (1.66 g/cm³) necessitate:

- Condensers for reflux setups to prevent volatilization.

- Careful layering in biphasic reactions (e.g., acylations in organic-aqueous systems) . Thermodynamic data :

| Property | Value | Source |

|---|---|---|

| 34.1 kJ/mol | ||

| Melting point | -96°C |

Advanced Research Questions

Q. How does this compound’s reactivity compare to other acetylating agents (e.g., acetyl chloride) in protecting hydroxyl groups?

this compound’s higher electrophilicity (due to Br⁻’s weaker basicity vs. Cl⁻) accelerates acetylation. However, competing hydrolysis requires anhydrous conditions. Kinetic studies show:

- Rate coefficients for radical reactions (e.g., with CHO) follow Arrhenius behavior: (224–358 K) .

- Enolization barriers for acyl halides (~25 kcal/mol) are higher than aldehydes, limiting keto-enol tautomerism in reactions .

Q. What methodological advancements does the this compound method offer for lignin quantification compared to Klason or thioglycolic acid approaches?

The this compound method (ABM) provides:

- Faster processing : Complete lignin solubilization in 30 minutes vs. 4–6 hours for Klason .

- Higher recovery : 95–98% accuracy across herbaceous tissues, avoiding underestimation of acid-soluble lignin . Protocol :

- Digest cell walls (72% HSO, 47°C, 7 min).

- Autoclave (121°C, 1 atm, 30 min) to hydrolyze polysaccharides.

- Quantify soluble lignin via UV (280 nm) using: , correcting for furfural interference .

Q. How do temperature-dependent kinetic parameters influence the design of radical chain reactions involving this compound?

Negative temperature dependence in radical reactions (e.g., CHCO + Br) is critical for low-temperature syntheses:

- (228–298 K) .

- Implications : Lower temperatures favor Br abstraction, enabling selective bromination in multi-functional substrates.

Q. Data Contradictions and Resolution

Q. Why do conflicting reports exist regarding this compound’s role in glycosyl bromide synthesis?

Discrepancies arise from substrate-specific reactivity:

- Peracetates : this compound cleaves acetyl groups, yielding free glycosyl bromides.

- Free sugars : Direct bromination requires catalytic ZnBr/SiO to stabilize intermediates . Resolution : Pre-acetylation of sugars ensures consistent product formation, validated by -NMR monitoring .

Q. Methodological Best Practices

Q. What analytical techniques are optimal for characterizing this compound-mediated reaction products?

Properties

IUPAC Name |

acetyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BrO/c1-2(3)4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXACINHVKSMDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BrO, Array | |

| Record name | ACETYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060140 | |

| Record name | Acetyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acetyl bromide appears as a colorless fuming liquid with a pungent odor. Vapors irritate eyes and mucous membranes. Corrosive to metals and tissue. Density 13.9 lb / gal., Clear fuming liquid with a pungent odor; [HSDB], COLOURLESS FUMING LIQUID WITH PUNGENT ODOUR. TURNS YELLOW ON EXPOSURE TO AIR. | |

| Record name | ACETYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1595 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

169 °F at 760 mmHg (USCG, 1999), 74 °C, 76 °C | |

| Record name | ACETYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetyl bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/663 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

110 °C (230 °F) - closed cup, 75 °C | |

| Record name | Acetyl bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/663 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Violently decomposed by water or alcohol, Miscible with ether, chloroform, benzene, Soluble in ether, chloroform, benzene, Miscible with ether, benzene, chloroform; soluble in acetone, Solubility in water: reaction | |

| Record name | Acetyl bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/663 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.66 at 60.8 °F (USCG, 1999) - Denser than water; will sink, Density: 1.52 at 9 °C, Saturated liquid density: 103.599 lb/cu ft at 70 °F, Vapor specific gravity: 4.24; Saturated vapor density: 0.04488 lb/cu ft at 70 °F, Relative density (water = 1): 1.5 | |

| Record name | ACETYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetyl bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/663 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.2 | |

| Record name | ACETYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

122.0 [mmHg], 122 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 13 | |

| Record name | Acetyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1595 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acetyl bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/663 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Fuming liquid, Colorless fuming liquid | |

CAS No. |

506-96-7, 74787-38-5 | |

| Record name | ACETYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl bromide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 74787-38-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O18V5XYO0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetyl bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/663 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-141.7 °F (USCG, 1999), -95.5 °C, -96 °C | |

| Record name | ACETYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetyl bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/663 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.